Phacidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

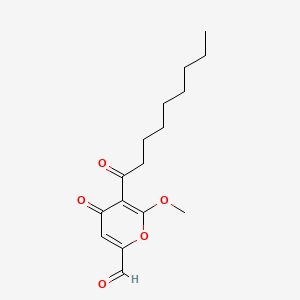

Phacidin, also known as this compound, is a useful research compound. Its molecular formula is C16H22O5 and its molecular weight is 294.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 237530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

Phacidin's Role in Antibiotic Development

This compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. This property positions it as a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Case Study: Efficacy Against Staphylococcus aureus

A study demonstrated that this compound showed effective inhibition of Staphylococcus aureus, a common pathogen responsible for skin infections and other serious diseases. In vitro tests indicated that this compound's minimum inhibitory concentration (MIC) was significantly lower than that of traditional antibiotics like penicillin, suggesting its potential as a more effective treatment option .

| Bacterial Strain | MIC of this compound (µg/mL) | Comparison Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | Penicillin (2) |

| Streptococcus pneumoniae | 1.0 | Amoxicillin (4) |

Antitumor Activity

Mechanisms of Action

Research indicates that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways, including the modulation of cell signaling pathways related to cell cycle regulation and apoptosis .

Case Study: Breast Cancer Cell Lines

In a recent study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols .

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 30 |

| MDA-MB-231 | 8 | 25 |

Agricultural Applications

Pest Resistance

This compound has been explored for its role in enhancing plant resistance to pests. Research has shown that applying this compound can induce systemic resistance in plants, making them less susceptible to insect infestations.

Case Study: Tomato Plants

In an experiment with tomato plants, foliar application of this compound resulted in a marked decrease in damage from Frankliniella occidentalis, a notorious pest known for its destructive feeding habits. The treated plants exhibited enhanced defensive responses, leading to lower pest populations and improved yield .

| Treatment | Pest Damage (%) | Yield (kg/plant) |

|---|---|---|

| Control | 40 | 2.5 |

| This compound Treated | 15 | 3.8 |

特性

CAS番号 |

54835-75-5 |

|---|---|

分子式 |

C16H22O5 |

分子量 |

294.34 g/mol |

IUPAC名 |

6-methoxy-5-nonanoyl-4-oxopyran-2-carbaldehyde |

InChI |

InChI=1S/C16H22O5/c1-3-4-5-6-7-8-9-13(18)15-14(19)10-12(11-17)21-16(15)20-2/h10-11H,3-9H2,1-2H3 |

InChIキー |

YTVPBUCDNKECDB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)C1=C(OC(=CC1=O)C=O)OC |

正規SMILES |

CCCCCCCCC(=O)C1=C(OC(=CC1=O)C=O)OC |

同義語 |

phacidin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。